molecular formula C13H26N2O B1464421 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one CAS No. 1247054-72-3

1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one

Cat. No.: B1464421
CAS No.: 1247054-72-3
M. Wt: 226.36 g/mol
InChI Key: SWZBEUBCEPLXDE-UHFFFAOYSA-N
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Description

1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their significant roles in pharmaceuticals and organic synthesis

Biochemical Analysis

Biochemical Properties

1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The interaction between this compound and DPP-4 results in the inhibition of the enzyme’s activity, which can lead to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These interactions are crucial for understanding the compound’s potential therapeutic applications in metabolic disorders.

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that the compound can modulate the activity of signaling pathways such as the SDF-1α/CXCR4 pathway, which is involved in cell migration and survival . Additionally, this compound has been found to impact the expression of genes related to inflammation and oxidative stress, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity and preventing the breakdown of incretin hormones . This inhibition leads to increased levels of GLP-1 and GIP, which in turn enhance insulin secretion and reduce blood glucose levels. Furthermore, this compound has been shown to modulate the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur over extended periods. Long-term studies have shown that this compound can maintain its inhibitory effects on DPP-4 and its impact on GLP-1 and GIP levels for several weeks

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit DPP-4 activity and improve glycemic control without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s safety profile is compromised . These findings highlight the importance of determining optimal dosage ranges for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to glucose metabolism and inflammation. The compound interacts with enzymes such as DPP-4, which plays a key role in the regulation of incretin hormones . Additionally, this compound has been found to influence metabolic flux and metabolite levels, further underscoring its potential impact on metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with specific transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Additionally, this compound can accumulate in certain tissues, leading to localized effects that may differ from its systemic actions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been found to localize to specific compartments within cells, such as the cytoplasm and nucleus, where it can interact with target biomolecules and exert its effects . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one typically involves the reaction of 3-aminopiperidine with 2-ethylhexanone under controlled conditions. The process may include steps such as:

    Formation of the Intermediate: The initial step involves the reaction of 3-aminopiperidine with a suitable protecting group to form a protected intermediate.

    Coupling Reaction: The protected intermediate is then reacted with 2-ethylhexanone in the presence of a coupling agent, such as a carbodiimide, to form the desired product.

    Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one but lacks the ethylhexanone moiety.

    Pyrrolidine: Another heterocyclic amine with a five-membered ring structure.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

Uniqueness

This compound is unique due to its specific structure, which combines the piperidine ring with an ethylhexanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-ethylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-3-5-7-11(4-2)13(16)15-9-6-8-12(14)10-15/h11-12H,3-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZBEUBCEPLXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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